4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine 2,2,2-trifluoroacetate
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Overview
Description
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine 2,2,2-trifluoroacetate is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a trifluoroacetate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine 2,2,2-trifluoroacetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides the desired product with moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents, as well as reaction parameters, are crucial factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
1H-Pyrazolo[3,4-b]pyridine: Another related compound with a different arrangement of the pyrazole and pyridine rings.
Uniqueness
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C8H10F3N3O2 |
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Molecular Weight |
237.18 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9N3.C2HF3O2/c1-2-7-4-6-5(1)3-8-9-6;3-2(4,5)1(6)7/h3,7H,1-2,4H2,(H,8,9);(H,6,7) |
InChI Key |
MCSNQJRFKKMFBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=NN2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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